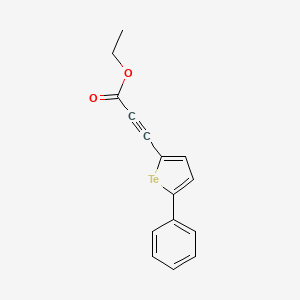
Ethyl 3-(5-phenyltellurophen-2-yl)prop-2-ynoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(5-phenyltellurophen-2-yl)prop-2-ynoate is a chemical compound with the molecular formula C15H12O2Te It is characterized by the presence of a tellurium atom within its structure, which is relatively uncommon in organic compounds
Preparation Methods
The synthesis of Ethyl 3-(5-phenyltellurophen-2-yl)prop-2-ynoate typically involves the reaction of ethyl propiolate with a phenyl tellurium compound under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve a high yield and purity of the compound .
Chemical Reactions Analysis
Ethyl 3-(5-phenyltellurophen-2-yl)prop-2-ynoate undergoes various types of chemical reactions, including:
Oxidation: The tellurium atom in the compound can be oxidized to form tellurium dioxide.
Reduction: The compound can be reduced to form the corresponding tellurium hydride.
Substitution: The phenyl group attached to the tellurium atom can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Ethyl 3-(5-phenyltellurophen-2-yl)prop-2-ynoate has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis to introduce tellurium-containing functional groups into molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in the development of new drugs, particularly those targeting diseases that involve oxidative stress.
Industry: The compound’s unique properties make it a candidate for use in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of Ethyl 3-(5-phenyltellurophen-2-yl)prop-2-ynoate involves its interaction with molecular targets within cells. The tellurium atom in the compound can undergo redox reactions, which can influence cellular oxidative stress levels. This, in turn, can affect various cellular pathways and processes, including those involved in cell signaling and apoptosis. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Ethyl 3-(5-phenyltellurophen-2-yl)prop-2-ynoate can be compared with other similar compounds, such as:
Ethyl propiolate: A simpler compound without the tellurium atom, used in organic synthesis.
Phenyl tellurium compounds: Compounds that contain a phenyl group attached to a tellurium atom, used in various chemical reactions.
Properties
CAS No. |
920977-41-9 |
|---|---|
Molecular Formula |
C15H12O2Te |
Molecular Weight |
351.9 g/mol |
IUPAC Name |
ethyl 3-(5-phenyltellurophen-2-yl)prop-2-ynoate |
InChI |
InChI=1S/C15H12O2Te/c1-2-17-15(16)11-9-13-8-10-14(18-13)12-6-4-3-5-7-12/h3-8,10H,2H2,1H3 |
InChI Key |
VKRZVUGHKIPKDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C#CC1=CC=C([Te]1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


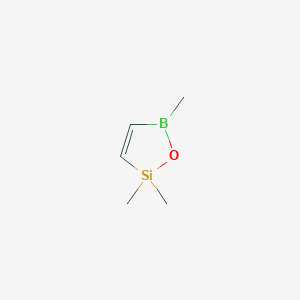
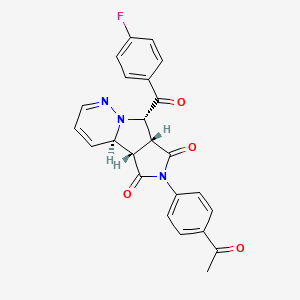
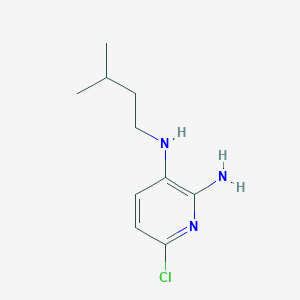
![2(3H)-Benzoxazolone,3-[2-[4-[(2-bromo-3,4-dimethoxyphenyl)sulfonyl]-2-(1-pyrrolidinylmethyl)-1-piperazinyl]-2-oxoethyl]-5-chloro-](/img/structure/B12632929.png)

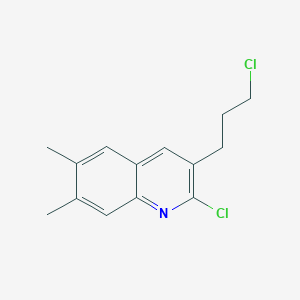
![Methyl 2-[6-chloro-7-hydroxy-8-[(2-methoxyethylamino)methyl]-4-methyl-2-oxochromen-3-yl]acetate;hydrochloride](/img/structure/B12632942.png)
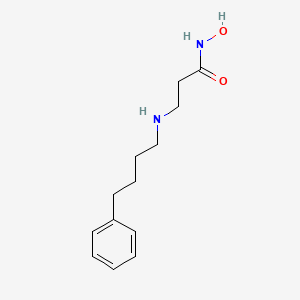
![Methyl 4-(4-hydroxyphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12632973.png)
![Tert-butyl[2-{[3-(propylsulfonyl)phenyl]ethynyl}-4-(2-thienyl)phenoxy]acetate](/img/structure/B12632975.png)
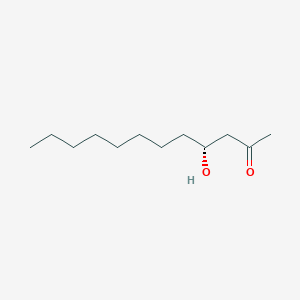
amine](/img/structure/B12632979.png)
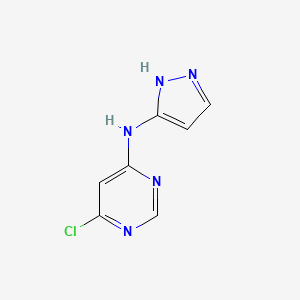
![3-tert-Butyl-6-(2-iodo-1,3-oxazol-5-yl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12632989.png)
